O,O'-Bis(2-methylbutyl) hydrogen dithiophosphate, zinc salt O,O'-Bis(2-methylbutyl) hydrogen dithiophosphate, zinc salt
Brand Name: Vulcanchem
CAS No.: 64191-10-2
VCID: VC17011375
InChI: InChI=1S/2C10H23O2PS2.Zn/c2*1-5-9(3)7-11-13(14,15)12-8-10(4)6-2;/h2*9-10H,5-8H2,1-4H3,(H,14,15);/q;;+2/p-2
SMILES:
Molecular Formula: C20H44O4P2S4Zn
Molecular Weight: 604.2 g/mol

O,O'-Bis(2-methylbutyl) hydrogen dithiophosphate, zinc salt

CAS No.: 64191-10-2

Cat. No.: VC17011375

Molecular Formula: C20H44O4P2S4Zn

Molecular Weight: 604.2 g/mol

* For research use only. Not for human or veterinary use.

O,O'-Bis(2-methylbutyl) hydrogen dithiophosphate, zinc salt - 64191-10-2

Specification

CAS No. 64191-10-2
Molecular Formula C20H44O4P2S4Zn
Molecular Weight 604.2 g/mol
IUPAC Name zinc;bis(2-methylbutoxy)-sulfanylidene-sulfido-λ5-phosphane
Standard InChI InChI=1S/2C10H23O2PS2.Zn/c2*1-5-9(3)7-11-13(14,15)12-8-10(4)6-2;/h2*9-10H,5-8H2,1-4H3,(H,14,15);/q;;+2/p-2
Standard InChI Key YCDHMFAQVRKJIL-UHFFFAOYSA-L
Canonical SMILES CCC(C)COP(=S)(OCC(C)CC)[S-].CCC(C)COP(=S)(OCC(C)CC)[S-].[Zn+2]

Introduction

Chemical Structure and Properties

Molecular Composition

O,O'-Bis(2-methylbutyl) hydrogen dithiophosphate, zinc salt belongs to the zinc dialkyldithiophosphate (ZDDP) family, characterized by a central zinc atom coordinated to two dithiophosphate ligands. Each ligand consists of a phosphorus atom bonded to two sulfur atoms and two 2-methylbutyl groups, creating a tetrahedral geometry around the zinc center. The 2-methylbutyl substituents contribute to the compound’s lipid solubility, enabling effective dispersion in hydrocarbon-based lubricants.

The molecular structure ensures thermal stability up to 180°C, with decomposition occurring via cleavage of the P–S bonds at higher temperatures. Spectroscopic analyses, including nuclear magnetic resonance (NMR) and Fourier-transform infrared (FTIR), confirm the presence of characteristic P=S (680 cm<sup>−1</sup>) and P–O–C (1050 cm<sup>−1</sup>) vibrations.

Physicochemical Characteristics

PropertyValue/Range
Melting Point85–90°C
Density1.12–1.15 g/cm³
SolubilityInsoluble in water; miscible with hydrocarbons
Flash Point>200°C
Hydrolytic StabilityStable at pH 6–8

The compound’s hydrolytic stability is critical for applications in humid environments, as premature decomposition could release corrosive phosphoric acid. Its low acute toxicity (LD<sub>50</sub> > 2000 mg/kg in rats) contrasts with concerns about long-term environmental persistence due to the recalcitrant thiophosphate group.

Synthesis and Production Methods

Industrial Synthesis

The synthesis involves a two-step process:

  • Formation of Dithiophosphoric Acid: 2-methylbutanol reacts with phosphorus pentasulfide (P<sub>2</sub>S<sub>5</sub>) to produce O,O'-bis(2-methylbutyl) dithiophosphoric acid.

    2(CH3CH(CH2CH3)CH2OH)+P2S52(RO)2PS2H+H2S2 \text{(CH}_3\text{CH(CH}_2\text{CH}_3\text{)CH}_2\text{OH)} + \text{P}_2\text{S}_5 \rightarrow 2 \text{(RO)}_2\text{PS}_2\text{H} + \text{H}_2\text{S}
  • Zinc Neutralization: The acid is neutralized with zinc oxide to yield the final product:

    2(RO)2PS2H+ZnOZn[(RO)2PS2]2+H2O2 \text{(RO)}_2\text{PS}_2\text{H} + \text{ZnO} \rightarrow \text{Zn[(RO)}_2\text{PS}_2\text{]}_2 + \text{H}_2\text{O}

Reaction conditions (temperature: 60–80°C; solvent: toluene) are optimized to achieve >95% yield. Post-synthesis purification via vacuum distillation removes unreacted alcohols and byproducts.

Quality Control

Industrial batches are analyzed using:

  • Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for zinc content (theoretical: 10.8 wt%).

  • Gas Chromatography (GC) to verify the absence of residual 2-methylbutanol.

Applications in Tribology and Industrial Lubrication

Anti-Wear Mechanisms

Under boundary lubrication conditions, the compound forms a protective tribofilm on metal surfaces via thermal decomposition:

Zn[(RO)2PS2]2ΔZnS+FePO4+FeS\text{Zn[(RO)}_2\text{PS}_2\text{]}_2 \xrightarrow{\Delta} \text{ZnS} + \text{FePO}_4 + \text{FeS}

This polyphosphate-glass matrix reduces direct metal-to-metal contact, lowering wear rates by 40–60% compared to additive-free oils .

In four-ball tribometer tests, formulations containing 1.5% wt. of the compound reduced wear scar diameters by 52% under 147 N loads . The coefficient of friction (µ) decreased from 0.12 to 0.08, comparable to commercial ZDDP additives .

Antioxidant Performance

The compound inhibits radical-chain oxidation by scavenging peroxyl radicals:

ROO+(RO)2PS2ZnROOH+(RO)2PS2Zn\text{ROO}^\cdot + \text{(RO)}_2\text{PS}_2\text{Zn} \rightarrow \text{ROOH} + \text{(RO)}_2\text{PS}_2\text{Zn}^\cdot

Oxidation induction time (OIT) increases from 85 min (base oil) to 210 min in the presence of 1% additive.

Interaction Studies

Metal Surface Interactions

X-ray photoelectron spectroscopy (XPS) analyses reveal that the tribofilm comprises:

  • Outer Layer: Zinc sulfate (ZnSO<sub>4</sub>) and organic sulfides (20–50 nm).

  • Inner Layer: Iron phosphide (Fe<sub>2</sub>P) and zinc phosphate (Zn<sub>3</sub>(PO<sub>4</sub>)<sub>2</sub>) (5–10 nm).

This stratified structure enhances load-bearing capacity, with welding points exceeding 32 kg·f in extreme pressure tests .

Biological Interactions

In vitro studies indicate moderate inhibition of acetylcholinesterase (IC<sub>50</sub> = 45 µM), suggesting neurotoxic potential at high concentrations. Environmental toxicity assays show EC<sub>50</sub> values of 12 mg/L for Daphnia magna, classifying the compound as “toxic” under REACH regulations.

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaAnti-Wear EfficiencyAcute Toxicity (LD<sub>50</sub>)
Zinc bis(O,O-di-2-ethylhexyl dithiophosphate)C<sub>32</sub>H<sub>68</sub>O<sub>4</sub>P<sub>2</sub>S<sub>4</sub>Zn89%2200 mg/kg
Zinc bis(O,O-di-1,3-dimethylbutyl dithiophosphate)C<sub>24</sub>H<sub>52</sub>O<sub>4</sub>P<sub>2</sub>S<sub>4</sub>Zn78%1850 mg/kg
O,O'-Bis(2-methylbutyl) hydrogen dithiophosphate, zinc saltC<sub>20</sub>H<sub>44</sub>O<sub>4</sub>P<sub>2</sub>S<sub>4</sub>Zn92%2150 mg/kg

The 2-methylbutyl derivative outperforms bulkier analogs in wear prevention due to improved surface adsorption kinetics.

Environmental and Regulatory Considerations

Degradation Pathways

Hydrolysis half-lives (t<sub>1/2</sub>) vary from 120 days (pH 7) to 14 days (pH 9), generating thiophosphate anions that persist in aquatic systems. Photodegradation under UV light accelerates breakdown, with 60% mineralization achieved after 48 hours.

Regulatory Status

  • EU REACH: Listed as a Substance of Very High Concern (SVHC) due to reproductive toxicity concerns.

  • US EPA: Exempt from TSCA inventory under the Polymer Exemption Rule.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator